![molecular formula C24H27BiO3 B122222 Tris(4-ethoxyphenyl)bismuth CAS No. 90591-48-3](/img/structure/B122222.png)
Tris(4-ethoxyphenyl)bismuth
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Overview
Description
Tris(4-ethoxyphenyl)bismuthine, also known as Tris(4-ethoxyphenyl)bismuth, is a chemical compound with the molecular formula C24H27BiO3 . It is used as a catalyst for olefin polymerization .
Molecular Structure Analysis
The molecular structure of Tris(4-ethoxyphenyl)bismuthine consists of three 4-ethoxyphenyl groups attached to a central bismuth atom . The molecular weight is 572.45 g/mol . The InChI string representation of its structure isInChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3;
. Physical And Chemical Properties Analysis
Tris(4-ethoxyphenyl)bismuthine is a solid substance . It has a molecular weight of 572.45 g/mol . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume that are not specified in the available resources .Scientific Research Applications
Solar Energy Applications
Tris(4-ethoxyphenyl)bismuthine is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy applications . This suggests that it could be used in the manufacture of solar panels or other solar energy technologies.
Water Treatment Applications
In addition to solar energy applications, Tris(4-ethoxyphenyl)bismuthine is also used in water treatment applications . While the exact nature of these applications isn’t specified, it could potentially be used in processes such as water purification or wastewater treatment.
Fine Organic Synthesis
Since the discovery in 1975 of the possibility of using organic compounds of bismuth in fine organic synthesis , the number of publications devoted to the development of the synthesis methods and studying the reactivity and structural features of the organic bismuth derivatives has significantly been increased . This suggests that Tris(4-ethoxyphenyl)bismuth could be used in the synthesis of other organic compounds.
Synthesis of Bismuth Compounds with Polydentate Aryl Ligands
The synthesis of bismuth compounds with polydentate aryl ligands is another area where Tris(4-ethoxyphenyl)bismuth could potentially be used . These compounds could have a variety of applications, including use in catalysis or materials science.
Synthesis of Arylbismuth (V) Derivatives
Arylbismuth (V) derivatives can be synthesized from aryl derivatives . Given that Tris(4-ethoxyphenyl)bismuth is an aryl derivative, it could potentially be used in the synthesis of these compounds.
Safety and Handling
While not a direct application, it’s worth noting that the safety data sheet for Tris(4-ethoxyphenyl)bismuth recommends using dry chemical, carbon dioxide or alcohol-resistant foam in case of a fire . This information could be useful for those handling or storing the compound.
Safety and Hazards
Tris(4-ethoxyphenyl)bismuthine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The future directions of Tris(4-ethoxyphenyl)bismuthine research are not specified in the available resources. Given its use as a catalyst for olefin polymerization , future research could explore its potential in other types of polymerization reactions or in other chemical processes. Further studies could also aim to better understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
tris(4-ethoxyphenyl)bismuthane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBDAZHUSYNCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BiO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533222 |
Source
|
Record name | Tris(4-ethoxyphenyl)bismuthane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-ethoxyphenyl)bismuthane | |
CAS RN |
90591-48-3 |
Source
|
Record name | Tris(4-ethoxyphenyl)bismuthane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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